molecular formula C9H11NO2 B065470 2-Isopropylisonicotinic acid CAS No. 191535-55-4

2-Isopropylisonicotinic acid

Cat. No. B065470
CAS RN: 191535-55-4
M. Wt: 165.19 g/mol
InChI Key: XEAKNFPXTFNCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylisonicotinic acid is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of 2-Isopropylisonicotinic acid consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with an isopropyl group (CH(CH3)2) and a carboxylic acid group (COOH) attached .


Physical And Chemical Properties Analysis

2-Isopropylisonicotinic acid is a solid substance under normal conditions . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Plant Disease Resistance

2-Isopropylisonicotinic acid is a derivative of isonicotinic acid, which has been studied for its potential in plant disease resistance . The use of suitable substances, known as elicitors, can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This method is based on activating the plant’s natural defenses .

Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a natural plant defense mechanism that has been developed by plants through the evolutionary process . SAR has a broad spectrum action against pathogens . 2-Isopropylisonicotinic acid, as a synthetic elicitor, can potentially initiate this occurrence .

Agriculture

In the field of agriculture, prophylaxis is much more effective and profitable than combating the consequences of pathogen infections . The use of 2-Isopropylisonicotinic acid could potentially be a part of this prophylactic strategy .

Food Security

The use of 2-Isopropylisonicotinic acid in plant protection could potentially contribute to increased food security at the global level by limiting the spread of harmful organisms to plants .

Environmental Impact

The use of 2-Isopropylisonicotinic acid in plant protection could potentially reduce the environmental impact caused by the use of other, more harmful substances .

Economic Impact

Plant diseases and pests cause huge economic losses . The use of 2-Isopropylisonicotinic acid could potentially reduce these losses by increasing plant resistance to diseases .

Safety and Hazards

The safety information for 2-Isopropylisonicotinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-propan-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAKNFPXTFNCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626364
Record name 2-(Propan-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylisonicotinic acid

CAS RN

191535-55-4
Record name 2-(Propan-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 7.5 ml portion of 8 N aqueous potassium hydroxide was added to 50 ml of ethanol solution containing 2.7 g of 4-cyano-2-isopropylpyridine, and the mixture was heated under reflux for 12 hours. After cooling to room temperature, the reaction mixture was mixed with water and diethyl ether and the aqueous layer was separated. The aqueous layer was adjusted to an acidic pH of 3 using 4 N hydrochloric acid and then saturated with sodium chloride. This was extracted with a mixed solvent of ethyl acetate-isopropanol (5:1, v/v) and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain 3.1 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Isopropylisonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Isopropylisonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Isopropylisonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Isopropylisonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Isopropylisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.